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Compound of Interest

Compound Name: 4-Methoxycyclohexanone

Cat. No.: B142444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methoxycyclohexanone, a substituted cyclohexanone, has emerged as a

versatile and highly valuable building block in medicinal chemistry.[1] Its unique structural

features and reactivity allow for its incorporation into a diverse range of molecular scaffolds,

leading to the development of novel therapeutic agents with a broad spectrum of biological

activities. This technical guide provides an in-depth exploration of the synthesis, applications,

and significant contributions of 4-methoxycyclohexanone in the discovery of new drugs, with

a focus on its role in generating anticancer and anti-inflammatory compounds.

Chemical Properties and Synthesis of 4-
Methoxycyclohexanone
4-Methoxycyclohexanone (CAS: 13482-23-0) is a clear, pale yellow liquid with the molecular

formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1] Its key physical and chemical

properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₇H₁₂O₂ [1]

Molecular Weight 128.17 g/mol [1]

Boiling Point 189 °C [1]

Flash Point 69 °C [1]

Density 0.98 g/cm³ [1]

Refractive Index 1.4560 [1]

Solubility
Soluble in chloroform, ethyl

acetate, and methanol
[1]

The synthesis of 4-methoxycyclohexanone can be achieved through several methods, with

the most common being the catalytic hydrogenation of 4-methoxyphenol and the oxidation of 4-

methoxycyclohexanol.[1][2]

Experimental Protocol: Synthesis via Catalytic
Hydrogenation of 4-Methoxyphenol
This method is favored for its high yield and clean production process.[1]

Materials:

4-Methoxyphenol (p-hydroxyanisole)

Palladium-on-carbon catalyst (Pd/C)

Borax

Methylcyclohexane (solvent)

Hydrogen gas

Procedure:
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To an autoclave, add 7 g of palladium-carbon catalyst and 1 g of borax.[3]

Add 150 g of methylcyclohexane and 100 g of p-hydroxyanisole to the autoclave.[3]

Slowly heat the reaction mixture to 100 °C.[3]

Introduce hydrogen gas into the system until the pressure reaches 1.0 MPa and commence

stirring.[3]

Maintain the reaction pressure between 0.7-1.0 MPa by supplementing with hydrogen as it is

consumed.[3]

Monitor the reaction progress by monitoring hydrogen consumption. The reaction is

considered complete when hydrogen consumption ceases and the amount of starting

material is less than 1%.[3]

Cool the reaction mixture to 30 °C and filter to remove the catalyst.[3]

Evaporate the solvent from the filtrate and subsequently distill under reduced pressure to

obtain 4-methoxycyclohexanone.[3] A yield of approximately 90% (92 g) can be expected.

[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.mdpi.com/1420-3049/27/22/8051
https://www.mdpi.com/1420-3049/27/22/8051
https://www.mdpi.com/1420-3049/27/22/8051
https://www.mdpi.com/1420-3049/27/22/8051
https://www.mdpi.com/1420-3049/27/22/8051
https://www.mdpi.com/1420-3049/27/22/8051
https://www.mdpi.com/1420-3049/27/22/8051
https://www.benchchem.com/product/b142444?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/22/8051
https://www.mdpi.com/1420-3049/27/22/8051
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Methoxyphenol

Hydrogenation Reaction

Pd/C, Borax, H2

Autoclave (100 °C, 0.7-1.0 MPa) Filtration

4-Methoxycyclohexanone

Solvent Evaporation

Vacuum Distillation

Click to download full resolution via product page

Applications in Anticancer Drug Discovery
4-Methoxycyclohexanone serves as a crucial scaffold for the synthesis of various compounds

with potent anticancer activities. Its derivatives have been shown to target fundamental cellular

processes involved in cancer progression, such as cell division and DNA replication.

Chalcone Derivatives as Tubulin Polymerization
Inhibitors
Derivatives of 2-(4-methoxybenzylidene)cyclohexanone, a class of chalcones, have

demonstrated significant cytotoxic activity against a range of human cancer cell lines.[4] One of
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the key mechanisms of their anticancer action is the inhibition of tubulin polymerization, which

disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.[1][4]

Materials:

Cyclohexanone

4-Methoxybenzaldehyde

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Ethanol

Distilled water

Dilute hydrochloric acid (HCl)

Procedure:

Dissolve 10 mmol of cyclohexanone and 10 mmol of 4-methoxybenzaldehyde in 20-30 mL of

ethanol in a round-bottom flask.[1]

Prepare a solution of 20 mmol of NaOH or KOH in a small amount of water and add it

dropwise to the ethanolic solution with stirring.[1]

Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer

Chromatography (TLC).[1]

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to

precipitate the product.[1]

Collect the solid product by vacuum filtration, wash with cold water until neutral, and dry.[1]

Recrystallize the crude product from ethanol to obtain the pure 2-(4-

methoxybenzylidene)cyclohexanone derivative.[1]
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Compound Cell Line IC₅₀ (µM) Reference

2,6-bis-(4-hydroxyl-3-

methoxybenzylidine)c

yclohexanone

HepG2 (Liver Cancer) 4.77 ± 0.61 [5]

2-(4-

Nitrobenzylidene)-6-

(4-

chlorobenzylidene)cyc

lohexanone

HSC-2 (Oral

Carcinoma)
1.8 [5]

2,6-bis(pyridin-3-

ylmethylene)-

cyclohexanone (RL90)

MCF-7 (Breast

Cancer)
Varies [6]

2,6-bis(pyridin-4-

ylmethylene)-

cyclohexanone (RL91)

MCF-7 (Breast

Cancer)
Varies [6]

This assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

Human cancer cell lines (e.g., HepG2, HSC-2)

Complete cell culture medium (e.g., DMEM)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Test compounds (cyclohexanone derivatives)

Procedure:

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]

Prepare serial dilutions of the test compounds in culture medium.
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Treat the cells with various concentrations of the test compounds and incubate for a

specified period (e.g., 48 hours).[5]

Add MTT solution to each well and incubate for 4 hours to allow for the formation of

formazan crystals.

Dissolve the formazan crystals by adding DMSO.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine the

IC₅₀ value.
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Spirocyclic Derivatives in Cancer Therapy
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The rigid, three-dimensional structure of spirocycles makes them attractive scaffolds in

medicinal chemistry, often leading to improved potency and selectivity.[7] 4-
Methoxycyclohexanone is a valuable precursor for the synthesis of spirocyclic compounds

with anticancer activity. For instance, spiro compounds synthesized through multicomponent

domino reactions have shown inhibitory activity against various human cancer cell lines.[3]

Compound ID Cell Line IC₅₀ (µM) Reference

Spiro compound 1c
HCT116 (Colon

Carcinoma)
52.81 [3]

Spiro compound 1c
PC3 (Prostate

Carcinoma)
74.40 [3]

Spiro compound 1c
HL60 (Promyelocytic

Leukemia)
49.72 [3]

Spiro compound 1c SNB19 (Astrocytoma) 101 [3]

Role in the Development of Anti-inflammatory
Agents
4-Methoxycyclohexanone is a key starting material for the synthesis of pinguisane-type

sesquiterpenoids, a class of natural products known for their anti-inflammatory properties.[1]

These compounds have been shown to inhibit the production of nitric oxide (NO), a key

mediator of inflammation.[8]

Pinguisane-Type Sesquiterpenoids
Several pinguisane sesquiterpenoids isolated from natural sources have demonstrated

significant inhibitory effects on lipopolysaccharide (LPS)-induced NO production in RAW 264.7

murine macrophages.[8]
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Compound
Maximum Inhibition of NO
Production (%)

Reference

Compound 1 83.15 [8]

Compound 9 83.54 [8]

Compound 10 96.28 [8]

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture

supernatants.

Materials:

RAW 264.7 murine macrophage cells

Lipopolysaccharide (LPS)

Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

Test compounds (pinguisane sesquiterpenoids)

Procedure:

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

Pre-treat the cells with various concentrations of the test compounds for a specified time

(e.g., 1 hour).

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24

hours.

Collect the cell culture supernatants.

Mix the supernatants with an equal volume of Griess reagent and incubate at room

temperature for 15 minutes.

Measure the absorbance at 540 nm.
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Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Determine the percentage inhibition of NO production by the test compounds.
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Conclusion
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4-Methoxycyclohexanone has proven to be an indispensable tool in the arsenal of medicinal

chemists. Its utility as a versatile building block has facilitated the synthesis of a wide array of

bioactive molecules, including potent anticancer and anti-inflammatory agents. The ability to

readily generate diverse chemical scaffolds, such as chalcones and spirocycles, from this

starting material underscores its importance in drug discovery. Future research will undoubtedly

continue to uncover new applications for 4-methoxycyclohexanone and its derivatives, further

solidifying its role in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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